molecular formula C21H22N4O5 B15191353 Hydrazine, 2-((o-benzamidophenyl)oxalyl)-1-(morpholinoacetyl)- CAS No. 85080-21-3

Hydrazine, 2-((o-benzamidophenyl)oxalyl)-1-(morpholinoacetyl)-

Cat. No.: B15191353
CAS No.: 85080-21-3
M. Wt: 410.4 g/mol
InChI Key: SKPLNLRGMUKZBH-UHFFFAOYSA-N
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Description

Hydrazine, 2-((o-benzamidophenyl)oxalyl)-1-(morpholinoacetyl)-, is a structurally complex hydrazine derivative characterized by two distinct substituents: an o-benzamidophenyl oxalyl group and a morpholinoacetyl moiety. The morpholinoacetyl substituent, a morpholine ring linked via an acetyl group, enhances polarity and may improve solubility in aqueous environments. This compound is likely synthesized through sequential reactions involving hydrazine precursors, oxalyl chloride, and functionalized aromatic or heterocyclic intermediates .

The compound’s design aligns with trends in medicinal chemistry, where hybrid molecules combine aromatic, heterocyclic, and polar groups to optimize bioactivity and pharmacokinetics .

Properties

CAS No.

85080-21-3

Molecular Formula

C21H22N4O5

Molecular Weight

410.4 g/mol

IUPAC Name

N-[2-[2-[2-(2-morpholin-4-ylacetyl)hydrazinyl]-2-oxoacetyl]phenyl]benzamide

InChI

InChI=1S/C21H22N4O5/c26-18(14-25-10-12-30-13-11-25)23-24-21(29)19(27)16-8-4-5-9-17(16)22-20(28)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,22,28)(H,23,26)(H,24,29)

InChI Key

SKPLNLRGMUKZBH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NNC(=O)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((o-Benzamidophenyl)oxalyl)-1-(morpholinoacetyl)hydrazine typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:

    Formation of Benzamidophenyl Intermediate: This involves the reaction of o-phenylenediamine with benzoyl chloride to form o-benzamidophenyl.

    Oxalylation: The intermediate is then reacted with oxalyl chloride to introduce the oxalyl group.

    Morpholinoacetylation: Finally, the compound is reacted with morpholinoacetyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-((o-Benzamidophenyl)oxalyl)-1-(morpholinoacetyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((o-Benzamidophenyl)oxalyl)-1-(morpholinoacetyl)hydrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Features Key Properties/Applications References
Target Compound o-Benzamidophenyl oxalyl, morpholinoacetyl High aromaticity, polar morpholine group, dicarbonyl backbone Potential enzyme inhibition, drug development
Benzothiazole hydrazide derivatives Benzothiazole core, aromatic aldehydes Planar benzothiazole ring, hydrazone linkage Anticancer, antimicrobial agents
(Thiazol-2-yl)hydrazone derivatives Thiazole ring, substituted benzylidene groups Heterocyclic thiazole, variable lipophilic substituents Monoamine oxidase (MAO) inhibition
1-(m-Fluorobenzoyl)-2-(1-naphthoyl)hydrazine Fluorobenzoyl, naphthoyl groups Fluorinated aromatic, polycyclic naphthoyl moiety Chemical intermediate, agrochemical research
Benzo[b][1,4]oxazin-3(4H)-one analogues Benzooxazine core, acetyl/propanoyl chains, piperazine carboxamide Fused benzoxazine ring, flexible acyl chains, polar carboxamide Antipsychotic/neuroprotective activity

Key Observations:

Aromatic vs. However, the latter’s benzothiazole core offers inherent electron-withdrawing properties, enhancing reactivity in electrophilic substitutions . In contrast, thiazole-based hydrazones () prioritize heterocyclic diversity, which is critical for targeting enzymes like MAO .

Polar Substituents: The morpholinoacetyl group in the target compound improves water solubility compared to lipophilic substituents in (thiazol-2-yl)hydrazones (e.g., chlorophenyl or trifluoromethyl groups). This aligns with ’s piperazine-containing analogues, where polar groups enhance blood-brain barrier penetration . Fluorinated derivatives (e.g., 1-(m-fluorobenzoyl)-2-(1-naphthoyl)hydrazine) exhibit increased metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound .

Synthetic Routes: The target compound’s oxalyl hydrazine backbone likely derives from hydrazine-oxalyl chloride coupling (), whereas benzothiazole hydrazides () and thiazole hydrazones () rely on hydrazine hydrate condensation with aldehydes/ketones . Morpholinoacetyl incorporation may follow acetylation protocols similar to , where morpholine/piperazine groups are introduced via nucleophilic substitution or amidation .

Table 2: Physicochemical and Functional Data

Property Target Compound Benzothiazole Hydrazides (Thiazol-2-yl)hydrazones 1-(m-Fluorobenzoyl)-2-(1-naphthoyl)hydrazine
Molecular Weight ~450–500 (estimated) 250–350 300–400 ~350
Solubility Moderate (polar groups) Low (aromatic dominance) Variable (depends on substituents) Low (lipophilic naphthoyl)
Thermal Stability High (rigid oxalyl backbone) Moderate Moderate High (fluorine stabilization)
Bioactivity Hypothesized enzyme inhibition Anticancer (IC₅₀: 10–50 μM) MAO-B inhibition (IC₅₀: 0.1–5 μM) Intermediate for agrochemicals

Key Findings:

  • Solubility: The target compound’s morpholinoacetyl group likely enhances aqueous solubility compared to benzothiazole hydrazides and fluorinated naphthoyl derivatives, which are more lipophilic .
  • However, benzothiazole derivatives show stronger anticancer activity due to their planar, DNA-intercalating structures .
  • Stability : The oxalyl dicarbonyl group may confer higher thermal stability compared to simple hydrazones, as seen in fluorinated derivatives where fluorine atoms stabilize the molecular framework .

Biological Activity

Hydrazine, 2-((o-benzamidophenyl)oxalyl)-1-(morpholinoacetyl)- is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.

Structural Overview

The molecular formula of Hydrazine, 2-((o-benzamidophenyl)oxalyl)-1-(morpholinoacetyl)- is C21H22N4O5. It features a hydrazine backbone with an o-benzamidophenyl group and a morpholinoacetyl moiety, which contribute to its reactivity and biological properties. The oxalyl group enhances the compound's reactivity, making it suitable for various applications in medicinal chemistry .

The biological activity of Hydrazine, 2-((o-benzamidophenyl)oxalyl)-1-(morpholinoacetyl)- is primarily attributed to its ability to interact with specific biological targets. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Modulation : It could interact with receptors that regulate cell signaling pathways, influencing processes such as apoptosis and cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : The oxalyl group may facilitate the generation of ROS, which can induce oxidative stress in cells, leading to apoptosis in cancerous cells .

Pharmacological Studies

Recent studies have evaluated the pharmacological properties of Hydrazine, 2-((o-benzamidophenyl)oxalyl)-1-(morpholinoacetyl)-. Key findings include:

  • Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed significant inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Antimicrobial Properties : Preliminary tests indicated potential antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study A : A study on its effects on MCF-7 cells revealed a dose-dependent increase in apoptosis markers after treatment with varying concentrations of the compound.
  • Case Study B : Research involving A549 cells indicated that treatment with Hydrazine, 2-((o-benzamidophenyl)oxalyl)-1-(morpholinoacetyl)- resulted in a significant reduction in cell viability compared to control groups, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis

To better understand the unique properties of Hydrazine, 2-((o-benzamidophenyl)oxalyl)-1-(morpholinoacetyl)-, a comparison with similar compounds was conducted:

Compound NameStructureUnique Features
Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)C23H29ClN4O4Contains dipropylamino group; different biological activity profile.
BenzohydrazideC7H8N2OSimpler structure; used in organic syntheses and as a pharmaceutical intermediate.
PhenylhydrazineC6H8N2Known for use in organic synthesis; less complex than target compound.

This table illustrates that while there are compounds with similar structural motifs, Hydrazine, 2-((o-benzamidophenyl)oxalyl)-1-(morpholinoacetyl)- stands out due to its unique combination of functional groups that may confer specific biological activities not found in simpler hydrazines or benzohydrazides .

Q & A

Q. What are the primary synthetic routes for preparing this hydrazine derivative, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation of substituted hydrazines with oxalyl or morpholinoacetyl precursors. For example, hydrazine derivatives are often prepared by refluxing hydrazine hydrate with ketones or aldehydes in solvents like diethylene glycol, as demonstrated in analogous hydrazine syntheses . Key variables include temperature (typically 80–120°C), catalyst choice (e.g., acid/base), and stoichiometric ratios. Purification via crystallization or chromatography is critical to isolate the product from byproducts like unreacted hydrazines or oxidized intermediates .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for analyzing hydrogen and carbon environments, particularly the hydrazine NH protons (δ 8–10 ppm) and aromatic protons from benzamidophenyl groups (δ 6.5–7.5 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular formula, while X-ray crystallography (if crystals are obtainable) provides definitive structural validation, as seen in related hydrazine derivatives .

Q. What are the typical reactivity patterns of this compound in organic reactions?

  • Methodological Answer : The hydrazine moiety enables nucleophilic reactions (e.g., with carbonyl compounds to form hydrazones) and cyclization reactions. For instance, under acidic conditions, the oxalyl group may participate in cyclocondensation to form oxadiazole or pyrazole heterocycles, similar to methods used for 1,3,4-oxadiazol-2-ones . Reactivity with strong oxidizers or electrophiles should be monitored to avoid decomposition .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis or functionalization of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path search algorithms (e.g., the AFIR method) identify energetically favorable intermediates, while molecular docking predicts interactions for pharmacological applications . Computational tools like Gaussian or ORCA are paired with experimental validation to refine reaction conditions (e.g., solvent polarity, temperature gradients) .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent NMR spectra or yields across studies?

  • Methodological Answer : Discrepancies often arise from subtle differences in reaction conditions or impurities. Systematic comparison of variables (e.g., solvent purity, moisture levels) using Design of Experiments (DoE) can isolate confounding factors. For NMR anomalies, deuterated solvent effects or paramagnetic impurities should be ruled out. Cross-referencing with crystallographic data (if available) or repeating experiments under inert atmospheres (e.g., N₂/Ar) may clarify structural assignments .

Q. What strategies enhance the stability of this compound during storage or biological assays?

  • Methodological Answer : Hydrazines are prone to oxidation; thus, storage under inert gases (e.g., argon) at low temperatures (−20°C) is recommended. Lyophilization or formulation with stabilizers (e.g., ascorbic acid) can mitigate degradation. For biological studies, encapsulation in liposomes or covalent modification (e.g., PEGylation) improves aqueous solubility and bioavailability .

Q. How can researchers design derivatives to modulate biological activity while retaining core reactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide functional group substitutions. For example, replacing the morpholinoacetyl group with piperazine or thiomorpholine derivatives alters pharmacokinetics, while modifying the benzamidophenyl substituent (e.g., adding electron-withdrawing groups) enhances electrophilic reactivity. Parallel synthesis and high-throughput screening (HTS) expedite derivative evaluation .

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